molecular formula C15H20N4O2S B5672400 1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide

1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide

Cat. No. B5672400
M. Wt: 320.4 g/mol
InChI Key: MFQICLQKYOQWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of 1,3,4-oxadiazole have been synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, highlighting the modular approach to constructing complex molecules with potential anticancer activity (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the targeted compound, features a heterocyclic core essential for their biological activity. Crystal structure analysis and spectroscopic methods are typically employed to confirm the structure of such compounds, ensuring the correct positioning of substituents which is crucial for their function (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions based on their functional groups. For example, the presence of oxadiazole and thiazole rings can lead to reactions with diamines under mild conditions to form polyamides, showcasing the compound's reactivity and potential for creating polymers with unique properties (Saegusa et al., 1985).

Physical Properties Analysis

The physical properties of compounds like "1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide" can be deduced from related studies. These include melting points, solubility in various solvents, and crystalline form, which are pivotal for understanding the compound's behavior in different environments and potential applications (Bohle & Perepichka, 2009).

Chemical Properties Analysis

The chemical properties of such compounds often revolve around their reactivity with nucleophiles and electrophiles, stability under various conditions, and potential for undergoing redox reactions. Their behavior in the presence of reagents such as Lawesson's reagent or during electrophilic substitution reactions highlights their versatility in synthetic chemistry (Kumar et al., 2013).

properties

IUPAC Name

1-methyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]azepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-19-8-4-2-3-6-11(19)14(20)16-10-13-17-15(21-18-13)12-7-5-9-22-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQICLQKYOQWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.